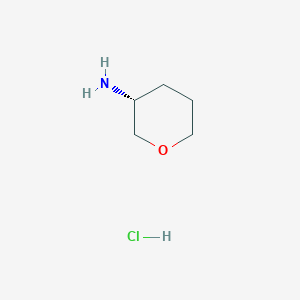

(R)-tetrahydro-2H-pyran-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-oxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPVBQTPDYSBS-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719935 | |

| Record name | (3R)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315500-31-2 | |

| Record name | (3R)-Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-oxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and application of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This chiral building block is of significant interest due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active compounds. The THP ring is a favored scaffold in drug design as it often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties compared to its carbocyclic or aromatic counterparts.

Core Physicochemical and Structural Properties

This compound is a colorless to pale yellow solid at room temperature.[1] Its structure features a saturated six-membered oxygen-containing ring with a primary amine at the C3 position, which is a chiral center with the (R)-configuration. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[1][2]

The fundamental properties are summarized in the table below. It is noteworthy that while some experimental data is reported for the corresponding (S)-enantiomer, the physical properties such as melting point and pKa are expected to be identical for the (R)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [2][3] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| CAS Number | 1315500-31-2 | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 198–202°C (with decomposition) | [1] |

| Solubility | Readily soluble in water and polar organic solvents | [1] |

| pKa | 9.2 ± 0.1 | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C or Room Temp. | [1][4] |

*Data reported for the (S)-enantiomer; expected to be identical for the (R)-enantiomer.

Spectroscopic Profile

A definitive spectroscopic analysis is crucial for structure verification and quality control. Below is a detailed profile based on expected values and reported data for the closely related enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon spectrum provides five distinct signals for the pyran ring. Experimental data for the enantiomer in D₂O shows the following assignments:

-

δ 72.8 (C2): Carbon adjacent to the ring oxygen.

-

δ 68.4 (C6): The other carbon adjacent to the ring oxygen.

-

δ 58.1 (C3): The chiral carbon bearing the amine group, shifted downfield by the nitrogen.

-

δ 32.5 (C4): Methylene carbon adjacent to the C3 amine.

-

δ 24.9 (C5): Methylene carbon adjacent to C6.[1]

-

-

¹H NMR: The proton spectrum is complex due to the diastereotopic nature of the methylene protons and overlapping signals. The following are expected characteristics (in D₂O):

-

~4.0-3.4 ppm: A series of multiplets corresponding to the protons at C2 and C6, which are adjacent to the electron-withdrawing oxygen atom.

-

~3.2-3.0 ppm: A multiplet for the proton at the chiral C3 position.

-

~2.0-1.5 ppm: A complex set of multiplets for the four protons at C4 and C5.

-

The ammonium protons (-NH₃⁺) may appear as a broad singlet or may exchange with the solvent, making them difficult to observe.

-

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is characterized by:

-

~3000-2500 cm⁻¹: A very broad and strong absorption band characteristic of the ammonium salt (N⁺-H stretching vibrations).

-

~2950-2850 cm⁻¹: Sharp peaks corresponding to the C-H stretching of the methylene groups in the ring.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

~1100 cm⁻¹: A strong, prominent C-O-C stretching band, which is a hallmark of the ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS)

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base:

-

[M+H]⁺: Calculated m/z = 102.09 for the protonated free base (C₅H₁₂NO⁺).

-

Fragmentation: Key fragmentation pathways would include the loss of the amino group and ring cleavage, leading to characteristic lower mass fragments.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-tetrahydro-2H-pyran-3-amine requires a stereocontrolled approach. One efficient method is the acid-mediated cyclization of a chiral amino diol precursor. This method provides a direct route to the core heterocyclic system.

Experimental Protocol: Acid-Mediated Cyclization

-

Substrate: (R)-5-amino-1,3-pentanediol (or a suitable protected precursor).

-

Reagents: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Solvent: Water or an inert organic solvent such as Tetrahydrofuran (THF).

-

Procedure: a. Dissolve the (R)-amino diol precursor in the chosen solvent. b. Add the concentrated acid catalyst dropwise at room temperature. c. Heat the reaction mixture to 80–100°C for 6–8 hours, monitoring the reaction by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) if isolating the free amine, or concentrate under reduced pressure to obtain the crude hydrochloride salt. e. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its primary amine functionality. As a nucleophile, it readily participates in a variety of bond-forming reactions that are fundamental to the construction of complex drug molecules.

-

Amide Bond Formation: The amine can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) using standard peptide coupling reagents (like EDC, HATU) to form amide bonds. This is one of the most common transformations in drug synthesis.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (or enamine), which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaCNBH₃) to yield secondary or tertiary amines. This is a powerful method for introducing substitution on the nitrogen atom.

-

N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides (Sₙ2 reaction) or participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination with aryl halides, to form N-alkylated or N-arylated products.

Applications in Drug Discovery

The chiral tetrahydropyran-amine scaffold is a privileged structure in medicinal chemistry. Its incorporation can enhance drug-like properties by increasing polarity and providing hydrogen bond donors/acceptors, which can improve target engagement and pharmacokinetic profiles.

Case Studies and Examples:

-

DPP-4 Inhibitors: This building block is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. Specific examples include Omarigliptin and HSK7653 .[5]

-

BACE1 Inhibitors for Alzheimer's Disease: The tetrahydropyran motif is frequently explored in the design of inhibitors for β-secretase (BACE1), a key enzyme in the amyloid pathway of Alzheimer's disease. The specific stereochemistry and hydrogen bonding capacity of the aminopyran scaffold are critical for fitting into the enzyme's active site.[6]

-

Complex Heterocycle Synthesis: Patents have disclosed the use of this compound in palladium-catalyzed cross-coupling reactions to construct complex, multi-ring heterocyclic systems for various therapeutic targets, demonstrating its utility as a robust building block in discovery chemistry.[1]

Safety and Handling

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. This compound is classified with the GHS07 pictogram (exclamation mark).[3]

-

Hazard Statements:

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by the supplier.

-

Conclusion

This compound is a high-value chiral building block with a well-defined chemical profile. Its structural features—a stereochemically pure amine on a stable, polar heterocyclic ring—make it an invaluable tool for medicinal chemists. From its clear spectroscopic signature to its versatile reactivity and proven application in the synthesis of marketed drug candidates, this compound represents a cornerstone scaffold for the development of next-generation therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. WO2021259815A1 - Amidopyrimidone derivatives - Google Patents [patents.google.com]

- 2. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 3. WO2014059185A1 - Amino - dihydrothiazine and amino - dioxido dihydrothiazine compounds as beta-secretase antagonists and methods of use - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. (R)-Tetrahydro-2H-pyran-3-amine | 1071829-82-7 | Benchchem [benchchem.com]

- 6. WO2016043996A1 - A tetrahydropyrrolo[3,4-d][1,3]thiazine-derivative as bace inhibitor - Google Patents [patents.google.com]

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2)

In the landscape of contemporary medicinal chemistry, the pursuit of molecular precision is paramount. The ability to selectively interact with biological targets while minimizing off-target effects often hinges on the masterful control of stereochemistry. It is within this context that chiral building blocks, such as this compound, emerge not merely as reagents, but as critical enablers of innovation. The tetrahydropyran (THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to modulate properties like solubility, metabolic stability, and target engagement. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this specific chiral amine, moving beyond simple data recitation to explore the causality behind its application and analysis.

Core Compound Identity and Physicochemical Profile

This compound is a chiral heterocyclic compound presented as a hydrochloride salt.[1] This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions and biological assays.[2][3] The core structure features a saturated six-membered tetrahydropyran ring with a primary amine group at the C3 position, possessing a defined (R)-stereochemical configuration. This specific chirality is crucial, as enantiomers often exhibit significantly different biological activities and pharmacokinetic profiles.[2]

Structural and Chemical Properties

A summary of the key physicochemical properties is presented below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1315500-31-2 | [4][5][6][7][8] |

| Molecular Formula | C₅H₁₂ClNO | [4][5][7][8] |

| Molecular Weight | 137.61 g/mol | [2][4][5] |

| Physical Form | Colorless to pale yellow solid | [1][4][6] |

| Solubility | Readily soluble in water and polar organic solvents | [1] |

| Purity | Typically ≥95% | [4][6] |

| InChI Key | RETPVBQTPDYSBS-NUBCRITNSA-N | [4][6] |

| SMILES | N[C@H]1COCCC1.[H]Cl | [5] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C or room temperature | [1][5][6] |

The presence of the amine group (pKa ≈ 9.2-9.9) makes the molecule basic, while the ether oxygen within the THP ring can act as a hydrogen bond acceptor, influencing its interaction with biological macromolecules and its overall physicochemical behavior.[1][2]

Caption: Chemical structure of this compound.

Synthesis and Stereochemical Control

The synthesis of chiral 3-aminotetrahydropyrans is a non-trivial challenge that underscores the importance of stereoselective synthesis in modern organic chemistry. While multiple synthetic routes exist for the general class of aminotetrahydropyrans, achieving high enantiomeric purity for a specific isomer like the (R)-enantiomer requires carefully designed strategies.[9][10]

General Synthetic Strategies

Common approaches often rely on one of two core principles:

-

Chiral Pool Synthesis: Starting from an inexpensive, enantiomerically pure natural product (e.g., a sugar or an amino acid) that already contains the necessary stereocenters.

-

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a reaction that creates the key chiral center on a prochiral substrate.[11] This is often seen in asymmetric hydrogenation or hydroamination reactions.[11][12]

A plausible synthetic workflow might involve the asymmetric reduction of a corresponding ketone or imine precursor, followed by cyclization to form the tetrahydropyran ring. The final step typically involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.[1]

Caption: Generalized workflow for the synthesis of the target compound.

The causality behind this workflow is rooted in efficiency and control. Asymmetric catalysis allows for the direct creation of the desired stereocenter with high enantiomeric excess (ee), avoiding complex resolution steps. The final salt formation is a critical manufacturing step that converts the often-oily free amine into a stable, weighable, and easily handled solid, which is essential for quality control and formulation in drug development.[1]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this compound is critical for its application. A multi-pronged analytical approach is required for comprehensive characterization.

Structural Verification and Purity Assessment

A standard quality control (QC) workflow validates the compound against its specifications.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | Peaks corresponding to the specific protons and carbons of the aminotetrahydropyran skeleton. Spectral data is available for comparison.[13] |

| Mass Spectrometry (MS) | Determines the molecular weight of the free base. | A peak corresponding to the exact mass of the C₅H₁₁NO molecule (101.0841 g/mol ).[14] |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic stretches for N-H (amine), C-H (alkane), and C-O-C (ether) bonds. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl). | Percentages should match the theoretical values for the C₅H₁₂ClNO formula. |

Chiral Purity Determination

The most critical QC parameter for this compound is its enantiomeric purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. The compound is run on a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. For its enantiomer, (S)-tetrahydro-2H-pyran-3-amine, a Chiralpak AD-H column has been cited as an effective separation method.[2] The goal is to demonstrate a high percentage of the desired (R)-enantiomer and minimal presence of the (S)-enantiomer.

Caption: Self-validating workflow for analytical quality control.

Applications in Medicinal Chemistry and Drug Design

The tetrahydropyran ring is a bioisostere for various other cyclic systems and is prized for its favorable metabolic stability and ability to improve aqueous solubility.[15] The this compound serves as a versatile building block for introducing this valuable scaffold into drug candidates.[1]

Its primary utility lies in its bifunctionality:

-

The Primary Amine: Acts as a nucleophile or a basic handle for coupling reactions (e.g., amide bond formation, reductive amination, urea formation) to build out the molecular structure.

-

The Chiral THP Ring: Serves as a rigid, three-dimensional scaffold that orients substituents in a precise spatial arrangement, which is critical for binding to chiral protein targets like enzymes or receptors.[2]

Derivatives of aminotetrahydropyrans have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[2][15] The compound is a key starting material for creating libraries of diverse THP-containing molecules for screening in early drug discovery.[9]

Caption: Logical flow from chiral building block to drug candidate.

Safety, Handling, and Storage Protocols

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified with specific hazards that require adherence to safety protocols.[1][4]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[4] |

| H315 | Causes skin irritation.[4] | |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][16] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Field-Proven Handling and Storage Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]

-

Storage: The compound should be stored in its original, tightly sealed container under an inert atmosphere (if provided by the supplier) and in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][5][16]

-

Spill & Disposal: In case of a spill, avoid generating dust. Collect the spilled solid using appropriate tools and place it in a sealed container for disposal. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for medicinal chemists. Its value is derived from the combination of a metabolically robust, solubility-enhancing THP scaffold and a synthetically versatile amine handle, all presented with precise stereochemical control. Understanding its synthesis, analytical validation, and proper handling is fundamental to leveraging its full potential in the rational design of next-generation therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of such well-defined chiral building blocks will only intensify.

References

- 1. chembk.com [chembk.com]

- 2. (S)-Tetrahydro-2h-pyran-3-amine, HCl | Benchchem [benchchem.com]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. This compound | 1315500-31-2 [sigmaaldrich.com]

- 5. 1315500-31-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1315500-31-2 [sigmaaldrich.com]

- 7. 1315500-31-2 | this compound - Capot Chemical [capotchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropyran synthesis [organic-chemistry.org]

- 13. This compound(1315500-31-2) 1H NMR [m.chemicalbook.com]

- 14. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride

Authored by a Senior Application Scientist

Abstract

(R)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their rigid heterocyclic scaffold and defined stereochemistry are featured in numerous pharmacologically active agents, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[1] This guide provides an in-depth exploration of the scientifically robust and field-proven methodologies for the . We will dissect the strategic considerations behind two primary synthetic routes: Asymmetric Reductive Amination and Chiral Resolution via Diastereomeric Salt Formation. The narrative emphasizes the causality behind experimental choices, validation protocols for ensuring scientific integrity, and references to authoritative literature.

Introduction: The Strategic Importance of the 3-Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with a chiral amine at the C-3 position, as in (R)-tetrahydro-2H-pyran-3-amine, it becomes a versatile synthon for creating complex molecules with precise three-dimensional architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred form for both synthesis and storage.[2] This guide focuses on scalable and reliable methods to access this high-value intermediate with excellent enantiopurity.

Core Synthetic Strategy 1: Asymmetric Reductive Amination

This approach constructs the chiral center directly by reacting a prochiral ketone precursor, tetrahydro-2H-pyran-3-one, with an ammonia source, followed by an asymmetric reduction of the resulting imine intermediate. Alternatively, a chiral amine auxiliary can be used to direct the stereochemistry.

Rationale and Mechanistic Considerations

Reductive amination is a cornerstone of amine synthesis. The key to achieving enantioselectivity is the stereocontrolled reduction of the transient imine or enamine. This can be achieved using a chiral catalyst that preferentially delivers a hydride to one face of the C=N double bond. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild and selective for the iminium ion over the starting ketone.[3]

Experimental Workflow: Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Detailed Protocol: Asymmetric Reductive Amination

-

Imine Formation: To a solution of tetrahydro-2H-pyran-3-one (1.0 eq) in a suitable solvent (e.g., Methanol) is added an ammonia source such as ammonium acetate (1.5 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Asymmetric Reduction: In a separate vessel, a chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand) is activated. This catalytic solution is then transferred to the reaction mixture containing the imine. The reduction is carried out under a hydrogen atmosphere or using a transfer hydrogenation source like formic acid.[4] The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite or silica gel. The solvent is evaporated under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Salt Formation: The crude (R)-tetrahydro-2H-pyran-3-amine is dissolved in a minimal amount of a solvent like isopropanol or diethyl ether. A solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.[2]

Core Synthetic Strategy 2: Chiral Resolution via Diastereomeric Salt Formation

This classical yet highly effective method involves the separation of a racemic mixture of tetrahydro-2H-pyran-3-amine by reacting it with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Rationale and Mechanistic Considerations

The principle hinges on the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties, diastereomers do not. By selecting an appropriate chiral resolving agent and solvent system, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. Subsequent treatment of the isolated salt with a base liberates the desired enantiomer of the amine. (R)-Mandelic acid is a common and effective resolving agent for this purpose.[3]

Experimental Workflow: Chiral Resolution

Caption: Workflow for Chiral Resolution.

Detailed Protocol: Chiral Resolution

-

Preparation of Racemate: First, synthesize racemic tetrahydro-2H-pyran-3-amine, for example, via the reduction of tetrahydro-2H-pyran-3-one oxime using a non-chiral reducing agent like H₂/Raney Ni.

-

Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture, such as ethanol/water.[3] In a separate flask, dissolve the chiral resolving agent, (R)-Mandelic acid (0.5 eq, as ideally only one enantiomer will react to form the less soluble salt), in the same solvent system.

-

Fractional Crystallization: Add the resolving agent solution to the amine solution, typically at an elevated temperature to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The diastereomeric salt with the lower solubility will precipitate.

-

Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent system to enhance diastereomeric purity.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous NaOH, until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Hydrochloride Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting (R)-amine in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl as described in section 2.3, step 4, to precipitate the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-pronged analytical approach is required for a self-validating protocol.

| Parameter | Analytical Method | Purpose | Expected Result |

| Identity | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure and molecular weight. | Spectra consistent with the structure of (R)-tetrahydro-2H-pyran-3-amine HCl. Mass spectrum shows the correct molecular ion. |

| Purity | HPLC/UPLC, Elemental Analysis | Quantifies the amount of the desired compound and detects impurities. | Purity ≥95% (typical). Elemental analysis matches theoretical C, H, N, Cl values. |

| Enantiomeric Purity | Chiral HPLC | Determines the enantiomeric excess (% ee) of the (R)-enantiomer. | % ee >99% is often required for pharmaceutical applications.[3] |

| Optical Rotation | Polarimetry | Measures the rotation of plane-polarized light, confirming the absolute configuration. | A specific optical rotation value consistent with the (R)-enantiomer.[3] |

| Physical Properties | Melting Point | Confirms identity and purity. | A sharp melting point range consistent with literature values. |

Advanced Synthetic Strategies: A Glimpse into C-H Functionalization

While the methods described above are workhorses for the synthesis of the title compound, modern organic synthesis offers more advanced routes. Palladium(II)-catalyzed stereoselective C-H functionalization enables the direct installation of aryl or alkyl groups onto the THP ring of 3-aminotetrahydropyran.[1][5][6] These cutting-edge techniques allow for the rapid diversification of the core scaffold, providing access to novel compound libraries for drug discovery.[1] While often more complex to implement, they represent the future of efficient molecular construction.

Conclusion

The synthesis of enantiopure this compound is a critical process for the advancement of pharmaceutical research and development. Both Asymmetric Reductive Amination and Chiral Resolution represent robust, scalable, and reliable pathways to this key intermediate. The choice between them often depends on factors such as the availability of chiral catalysts, the cost of the resolving agent, and the desired scale of the synthesis. A rigorous application of the detailed protocols and analytical validations described in this guide will ensure the consistent production of high-quality material, suitable for the demanding standards of the drug development industry.

References

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (S)-Tetrahydro-2h-pyran-3-amine, HCl | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-tetrahydro-2H-pyran-3-amine hydrochloride molecular structure

An In-depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: Structure, Synthesis, and Application

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained tetrahydropyran (THP) ring serves as a valuable bioisosteric replacement for cyclohexyl and other lipophilic groups, offering a strategic tool to enhance the aqueous solubility, metabolic stability, and overall ADME properties of drug candidates. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven protocol for its stereoselective synthesis from the chiral pool, and robust analytical methodologies for comprehensive quality control. Furthermore, we explore its application in drug development, grounded in authoritative examples, to provide researchers and drug development professionals with a comprehensive technical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

In the pursuit of novel therapeutics, the modulation of physicochemical properties is paramount to achieving desirable pharmacokinetic profiles. The tetrahydropyran (THP) scaffold has emerged as a "privileged" motif in drug design for precisely this reason. Unlike its carbocyclic analogue, cyclohexane, the THP ring introduces a polar oxygen heteroatom. This modification carries two significant, field-proven advantages:

-

Lowered Lipophilicity: The ether oxygen reduces the overall lipophilicity (logP) compared to a methylene group, which can significantly improve a drug candidate's aqueous solubility and reduce off-target toxicities associated with high lipophilicity.

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors, potentially increasing binding affinity and selectivity.

As a conformationally constrained ether, the THP ring also imparts a degree of rigidity to the molecule, which can be entropically favorable for target binding. The specific stereochemistry of this compound allows for the precise, three-dimensional placement of a primary amine, a critical functional group for forming salts, engaging in hydrogen bonding, or serving as a nucleophilic handle for subsequent synthetic elaboration. This combination of features makes it a highly sought-after intermediate for constructing complex molecules with optimized drug-like properties.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure Elucidation

The unequivocal identification of this compound is critical for its use in regulated drug development environments. It is essential to distinguish between the free base and its hydrochloride salt, as they are distinct chemical entities with different CAS numbers and physical properties.

-

(R)-tetrahydro-2H-pyran-3-amine (Free Base): CAS 1071829-82-7[1][2]

-

This compound (HCl Salt): CAS 1315500-31-2[3]

The hydrochloride salt is typically preferred in synthesis due to its enhanced stability, crystallinity, and ease of handling compared to the more volatile and potentially hygroscopic free amine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties based on data from commercial suppliers and chemical databases.

| Property | Value | Rationale & Impact |

| Appearance | Colorless to pale yellow solid | Crystalline solid form is ideal for accurate weighing and stability during storage. |

| Solubility | Soluble in water and polar organic solvents[4] | High solubility in water is expected for the hydrochloride salt; facilitates use in aqueous reaction media. |

| Purity (Typical) | ≥95% | High purity is essential for avoiding side reactions and ensuring stoichiometric control in subsequent steps. |

| Storage | Store at room temperature in a dry place[3] | The compound is stable under standard laboratory conditions, simplifying logistics and handling. |

Synthesis and Manufacturing

Rationale for Chiral Pool Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While various methods exist, a robust and scalable approach utilizes the "chiral pool"—abundant, inexpensive, and enantiomerically pure natural products. A published patent describes a method starting from L-glutamic acid to access the (R)-enantiomer of 3-aminotetrahydropyran.[5] This strategy is advantageous because the stereocenter is derived directly from a natural starting material, obviating the need for costly chiral resolution or asymmetric catalysis in later steps.

Detailed Synthesis Protocol (Conceptual)

This protocol is a conceptual adaptation based on established chemical transformations described in the literature, such as those found in patent CN102030734A.[5] Note: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Step A: Protection and Esterification:

-

Protect the amino group of L-glutamic acid using a suitable protecting group (e.g., Boc anhydride).

-

Esterify both carboxylic acid groups (e.g., using methanol and an acid catalyst) to form the diester.

-

Causality: Amine protection prevents side reactions during the subsequent reduction step. Esterification activates the carboxyl groups for reduction.

-

-

Step B: Selective Reduction:

-

Reduce the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable aprotic solvent (e.g., THF).

-

Causality: This step creates the primary alcohol functionalities required for the subsequent ring-forming reaction.

-

-

Step C: Intramolecular Cyclization:

-

Perform an intramolecular cyclization (e.g., a Mitsunobu reaction or conversion of one alcohol to a leaving group followed by Williamson ether synthesis) to form the tetrahydropyran ring.

-

Causality: This is the key stereocenter-retaining step that forms the core heterocyclic structure.

-

-

Step D: Deprotection:

-

Remove the amine protecting group under appropriate conditions (e.g., using a strong acid like trifluoroacetic acid for a Boc group).

-

Causality: This unmasks the primary amine, yielding (R)-tetrahydro-2H-pyran-3-amine.

-

-

Step E: Hydrochloride Salt Formation:

-

Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.

-

Filter, wash with a non-polar solvent, and dry the product under vacuum.

-

Causality: Salt formation provides a stable, crystalline solid that is easy to purify, handle, and store.

-

Quality Control and Analytical Characterization

A self-validating analytical workflow is non-negotiable for ensuring the quality of any pharmaceutical intermediate. The identity, purity, and stereochemical integrity of each batch must be confirmed.

Protocol for Identity and Purity Confirmation (¹H NMR)

-

Objective: To confirm the chemical structure and estimate chemical purity.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Data Interpretation: The spectrum should exhibit characteristic signals for the THP ring protons. Protons on the same carbon (geminal) and on adjacent carbons will be diastereotopic and appear as complex multiplets due to the chiral center. Key regions to observe include:

-

~3.0-4.0 ppm: Protons adjacent to the oxygen and nitrogen atoms (CH-O, CH₂-O, CH-N).

-

~1.5-2.5 ppm: The remaining aliphatic protons on the THP ring.

-

~8.0-9.0 ppm (in DMSO-d₆): A broad signal corresponding to the ammonium (-NH₃⁺) protons.

-

-

Trustworthiness: The integration of signals should correspond to the expected proton count. The absence of significant impurity signals validates chemical purity.

-

Protocol for Enantiomeric Purity Determination (Chiral HPLC)

-

Objective: To determine the enantiomeric excess (ee) and ensure the material is the correct (R)-enantiomer.

-

Methodology (Example conditions based on similar separations[6]):

-

Column: Chiralpak AD-H or equivalent chiral stationary phase.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

-

Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times.

-

System Validation: To confirm peak identity, a racemic sample must also be analyzed, which should show two well-resolved peaks of approximately equal area.

-

Trustworthiness: Enantiomeric excess is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A result of >99% ee is typically required for pharmaceutical applications.

-

Applications in Drug Development

This compound is primarily used as a chiral building block to introduce the 3-amino-THP moiety into a larger molecule. Its utility is demonstrated in patent literature and in approved drugs. For instance, the approved FLT3 inhibitor gilteritinib (Xospata®), used for treating acute myeloid leukemia, features an amino-THP substituent, highlighting the clinical and commercial relevance of this scaffold. Patent literature also describes the use of related THP-amine derivatives in the synthesis of kinase inhibitors and other complex heterocyclic compounds, confirming its value to medicinal chemists exploring novel chemical space.[7][8]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.

| Hazard Type | GHS Statement(s) |

| Health | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |

| Signal Word | Warning |

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, coupled with the beneficial physicochemical properties of the tetrahydropyran ring, provides a reliable and effective way to optimize the ADME profiles of new chemical entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for its implementation, ensuring that researchers and development professionals can confidently utilize this high-value building block to advance the next generation of therapeutics.

References

- 1. (R)-Tetrahydro-2H-pyran-3-amine | 1071829-82-7 | Benchchem [benchchem.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound | 1315500-31-2 [sigmaaldrich.com]

- 4. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 1071829-82-7 (R)-Tetrahydro-2H-pyran-3-amine AKSci X8827 [aksci.com]

Spectroscopic and Physicochemical Characterization of (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Technical Guide

Introduction

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its constrained cyclic ether scaffold and primary amine functionality make it a valuable component for introducing specific stereochemistry and physicochemical properties into target molecules. As with any chiral compound destined for pharmaceutical applications, rigorous characterization of its structure, purity, and stereochemical integrity is paramount. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of this compound, offering field-proven insights into the methodologies and data interpretation critical for its successful application in research and development.

This document is structured to provide not just data, but the scientific rationale behind the analytical techniques employed. By understanding the "why" behind the "how," researchers can better troubleshoot experimental challenges and ensure the highest quality of their materials.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its handling, formulation, and interpretation of more complex analytical data. This compound is typically a colorless to pale yellow solid.[1] The hydrochloride salt form enhances its solubility in water and other polar organic solvents, a common strategy to improve the handling of low molecular weight amines.[1]

| Property | Predicted/Typical Value | Significance in Drug Development |

| Molecular Formula | C₅H₁₁NO·HCl | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 137.61 g/mol | Critical for all stoichiometric calculations in synthesis and formulation. |

| Physical Form | Colorless to pale yellow solid[1] | Influences handling, storage, and dissolution characteristics. |

| Solubility | Soluble in water and polar organic solvents[1] | Key for reaction setup, purification, and potential formulation as an aqueous solution. |

| Chirality | (R)-enantiomer | The specific stereochemistry is crucial for biological activity and receptor binding. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and providing insights into the conformational dynamics of the pyran ring.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is an excellent choice as the N-H and O-H protons will exchange with deuterium, simplifying the spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Referencing: The spectrum should be referenced to the residual solvent peak.

Expected ¹H NMR Data (in D₂O at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9-4.1 | m | 2H | H-6 (axial & equatorial) | Protons on the carbon adjacent to the ring oxygen are deshielded. |

| ~3.4-3.6 | m | 1H | H-3 | The proton on the carbon bearing the amine is deshielded. |

| ~3.2-3.4 | m | 2H | H-2 (axial & equatorial) | Protons on the other carbon adjacent to the ring oxygen. |

| ~1.6-2.0 | m | 4H | H-4, H-5 (axial & equatorial) | The remaining aliphatic protons on the pyran ring. |

Causality in Experimental Choices: The use of D₂O as a solvent is a deliberate choice to exchange the acidic protons of the ammonium group (-NH₃⁺), which would otherwise appear as a broad signal and potentially complicate the spectrum. The choice of a 400 MHz spectrometer provides sufficient resolution to distinguish the different proton environments in the molecule.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Expected ¹³C NMR Data (in D₂O at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~68-72 | C-6 | Carbon adjacent to the ring oxygen. |

| ~65-69 | C-2 | The other carbon adjacent to the ring oxygen. |

| ~48-52 | C-3 | Carbon bearing the amino group. |

| ~25-30 | C-4 | Aliphatic carbon. |

| ~22-27 | C-5 | Aliphatic carbon. |

Self-Validating System: The number of signals in the ¹³C NMR spectrum (five) should correspond to the number of unique carbon atoms in the molecule, providing a direct validation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be the absorptions from the amine salt and the C-O ether linkage.

Experimental Protocol: IR Acquisition (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3000-2800 | Strong, broad | N-H stretch (ammonium) | The N-H stretching vibrations of the -NH₃⁺ group appear as a broad band. |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the pyran ring. |

| ~1600 & ~1500 | Medium | N-H bend (ammonium) | Bending vibrations of the -NH₃⁺ group. |

| 1100-1050 | Strong | C-O stretch (ether) | The characteristic stretching vibration of the C-O-C linkage in the pyran ring. |

Causality in Experimental Choices: The KBr pellet method is chosen for solid samples as it avoids the use of solvents that may have interfering absorbances in the IR spectrum. The broadness of the N-H stretch is a hallmark of the hydrogen bonding present in the solid state of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and gaining further structural insights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Acquisition Mode: Positive ion mode is typically used for amines, as they are readily protonated.

-

Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum Data

| m/z | Ion | Rationale |

| 102.09 | [M+H]⁺ | The protonated molecule of the free amine (C₅H₁₁NO). The hydrochloride salt will dissociate in the ESI source. |

| 124.07 | [M+Na]⁺ | Adduct with sodium, which is often present as an impurity. |

Trustworthiness of the Protocol: ESI is a "soft" ionization technique, which means it is less likely to cause fragmentation of the molecule. This allows for the clear observation of the molecular ion, providing confident confirmation of the molecular weight.

Workflow and Data Integration

The characterization of this compound is a multi-step process where each analytical technique provides a piece of the puzzle. The following diagram illustrates the logical workflow for comprehensive analysis.

Caption: Workflow for the characterization of this compound.

Conclusion

The comprehensive spectroscopic and physicochemical characterization of this compound is a critical step in its application for drug discovery and development. By employing a suite of analytical techniques including NMR, IR, and mass spectrometry, and by understanding the scientific principles behind these methods, researchers can ensure the quality and integrity of this valuable chiral building block. The data and protocols presented in this guide serve as a benchmark for the analysis of this compound and similar molecules.

References

A Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: Commercial Availability, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of (R)-tetrahydro-2H-pyran-3-amine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, explore robust synthetic strategies, and illuminate its strategic application in modern medicinal chemistry, supported by field-proven insights and authoritative references.

Introduction: The Strategic Value of the 3-Amino-tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. It serves as a saturated six-membered oxygen-containing heterocycle that offers a distinct set of physicochemical properties. When incorporated into a drug candidate, the THP moiety is often used as a bioisosteric replacement for a cyclohexane ring. This substitution can be strategically advantageous for several reasons:

-

Improved ADME Properties: The oxygen atom within the THP ring reduces lipophilicity compared to its carbocyclic analog, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.

-

Enhanced Target Binding: The oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, potentially increasing binding affinity and selectivity.

-

Conformational Rigidity: The THP ring is conformationally more rigid than an open-chain ether, which can help in locking in a bioactive conformation, thus reducing the entropic penalty upon binding to a target.

The introduction of a chiral amine at the 3-position, specifically the (R)-enantiomer, provides a critical vector for molecular elaboration. This amine group serves as a key handle for introducing further complexity and for forming directed interactions (e.g., salt bridges, hydrogen bonds) with target proteins. Consequently, this compound has emerged as a valuable building block for constructing complex molecules with therapeutic potential.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers. However, researchers should be aware of inconsistencies in the reported CAS Registry Numbers, which may refer to different forms of the compound (e.g., free base, hydrochloride salt, or racemic mixture). The most commonly cited CAS numbers for the (R)-enantiomer hydrochloride salt are 1315500-31-2 and 1071829-82-7 . It is imperative to verify the specific enantiomeric purity and salt form with the supplier prior to purchase.

Below is a comparative summary of representative commercial suppliers. Pricing is often subject to change and may require a registered account to view; therefore, it is listed as "Available upon request."

| Supplier | Representative CAS Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | 1315500-31-2 | ≥95% or ≥96% | 100 mg, 250 mg, 1 g, 5 g | Solid |

| ChemicalBook | 1071829-82-7 | 95-99% | Gram to Kilogram scale | Solid |

| Fluorochem | 1315500-31-2 | ≥95% | Gram scale | Solid |

| Cenmed Enterprises | Not specified | ≥97% | Gram scale | Solid |

| Synthonix | 675112-58-0 (racemic HCl) | ≥95% | Gram scale | Solid |

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always obtain the latest Certificate of Analysis (CoA) from the supplier.

Synthesis of this compound

The stereoselective synthesis of 3-aminotetrahydropyrans is a topic of significant interest. While numerous methods exist for the construction of the tetrahydropyran ring, achieving the desired stereochemistry at the C3 position requires a carefully planned synthetic strategy.[1][2] A common conceptual approach involves the asymmetric reduction of a suitable precursor followed by the introduction of the amine functionality.

A plausible and efficient synthetic workflow is outlined below. This generalized protocol is based on established chemical transformations for achieving the desired stereochemistry.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into three key stages: formation of a chiral alcohol precursor, introduction of the amine functionality with inversion of stereochemistry, and final salt formation.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on common laboratory procedures for the transformations described above.

Stage 1: Asymmetric Synthesis of (S)-tetrahydro-2H-pyran-3-ol

-

To a solution of (R)-CBS-oxazaborolidine catalyst in anhydrous tetrahydrofuran (THF) cooled to 0°C, slowly add a solution of borane-dimethyl sulfide complex (BMS).

-

Stir the mixture for 15 minutes to allow for complex formation.

-

Slowly add a solution of dihydro-2H-pyran-3(4H)-one in anhydrous THF to the catalyst solution at 0°C.

-

Allow the reaction to stir for several hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield enantiomerically enriched (S)-tetrahydro-2H-pyran-3-ol.

Stage 2: Synthesis of (R)-tetrahydro-2H-pyran-3-amine

-

Mesylation: Dissolve the (S)-tetrahydro-2H-pyran-3-ol in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at this temperature until completion (monitored by TLC).

-

Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the crude (S)-tetrahydro-2H-pyran-3-yl mesylate, which is often used without further purification.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture (e.g., to 80°C) and stir for several hours until the SN2 displacement is complete.

-

Cool the reaction, dilute with water, and extract the product with diethyl ether. Wash the combined organic layers, dry, and concentrate carefully to obtain crude (R)-3-azidotetrahydro-2H-pyran.

-

Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude (R)-tetrahydro-2H-pyran-3-amine free base.

Stage 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or methanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

A precipitate will form. Continue stirring for a short period, then collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Applications in Drug Discovery & Development

The (R)-3-amino-THP scaffold is a key component in a variety of clinical candidates and approved drugs, where it imparts beneficial properties.

Bioisosterism and ADME Optimization

As previously mentioned, the primary role of the THP ring is to serve as a more polar and less lipophilic bioisostere for a cyclohexane or other carbocyclic ring. This strategy is a cornerstone of modern drug design to enhance pharmacokinetic properties.

Caption: Bioisosteric replacement strategy using the THP moiety.

Case Study: Gilteritinib (Xospata®)

A prominent example is Gilteritinib (Xospata®) , an FDA-approved AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia (AML) with a FLT3 mutation. The structure of Gilteritinib features a 3-amino-tetrahydropyran moiety. The incorporation of this group was a key step in optimizing the compound's properties, contributing to its overall efficacy and favorable pharmacokinetic profile.

Other Therapeutic Areas

The utility of this scaffold is not limited to oncology. Patent literature reveals its exploration in a wide range of therapeutic areas:

-

ERK Inhibitors: The extracellular-signal regulated kinase (ERK) pathway is a key signaling cascade in cell proliferation and survival. Patents describe compounds containing the 3-amino-THP moiety as selective inhibitors of ERK, with potential applications in treating various cancers.

-

Cannabinoid Receptor Agonists: The THP ring has been incorporated into novel cannabinoid receptor (CB1/CB2) dual agonists. In one series, this led to compounds with very low central nervous system (CNS) penetration, a desirable trait for developing peripherally-acting analgesics without CNS-mediated side effects.[3]

Safety and Handling

This compound is a chemical that should be handled in a laboratory setting by trained professionals. Based on supplier safety data sheets (SDS), the compound presents the following hazards:

-

Hazard Statements (H-phrases):

-

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the most current Safety Data Sheet provided by the supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its favorable physicochemical properties, commercial availability, and well-established synthetic routes make it an attractive building block for drug discovery programs. The ability of the THP moiety to modulate ADME properties while providing an additional hydrogen bond acceptor makes it a valuable alternative to traditional carbocyclic scaffolds. As the drive for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues, the utility of chiral building blocks like this compound is set to grow.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1315500-31-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of (R)-tetrahydro-2H-pyran-3-amine hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS No. 1071829-82-7, 1315500-31-2). As a chiral building block, this compound is integral to the synthesis of novel pharmaceutical agents, making a thorough understanding of its properties and associated risks essential for ensuring laboratory safety and experimental integrity.[1] This guide is designed to move beyond mere procedural lists, offering causal explanations for protocols to foster a proactive safety culture.

Compound Profile and Risk Assessment

This compound is a colorless to pale yellow solid that is readily soluble in water and other polar organic solvents.[1] Its utility as a chiral reagent is significant, but its chemical nature as an amine hydrochloride salt necessitates a formal risk assessment before use.[1] The hydrochloride salt form generally mitigates the high corrosivity often associated with the free amine base, but it still presents notable hazards that must be managed.

A summary of the compound's key properties and classifications under the Globally Harmonized System (GHS) is crucial for an initial risk assessment. This data dictates the minimum required safety controls.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO·HCl | [1][2] |

| Molecular Weight | 137.61 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |

The primary routes of occupational exposure are inhalation of the dust, skin contact, eye contact, and accidental ingestion.

-

Inhalation: As a fine solid, the compound can become airborne during weighing and transfer. Inhaling the dust may cause irritation to the respiratory tract.[4][6]

-

Skin Contact: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[4][6]

-

Eye Contact: The compound is a serious eye irritant and can cause significant discomfort, redness, and pain upon contact.[4][6]

-

Ingestion: The compound is classified as harmful if swallowed, necessitating immediate medical attention.[4]

Standard Operating Protocol for Safe Handling

A self-validating system of protocols is one where each step is designed to minimize risk and prevent exposure. The following workflow is grounded in the "Hierarchy of Controls" principle, prioritizing engineering controls and administrative policies before relying solely on Personal Protective Equipment (PPE).

-

Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.[7]

-

Ventilation: The fume hood ensures that any dust generated during manipulation is captured, preventing inhalation exposure.[1]

-

Restricted Access: Limit access to the handling area to trained and authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8][9]

PPE is the last line of defense. The selection must be based on the specific hazards of the compound.

-

Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9][10] It is critical to inspect gloves for tears or holes before each use and to practice proper removal technique to avoid skin contamination.[8]

-

Body Protection: A lab coat must be worn and kept fully fastened.[7][10]

-

Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is required.[9]

This protocol details the process of weighing and preparing a solution with the solid compound.

-

Preparation: Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) and place it inside the chemical fume hood before retrieving the chemical container.

-

Weighing: Tare the balance with a weigh boat. Carefully open the container inside the hood. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

-

Transfer: Carefully add the weighed solid to the reaction vessel or beaker containing the solvent.

-

Closure: Securely close the primary container of this compound.

-

Initial Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

Final Steps: Proceed with the experiment. Upon completion, decontaminate all glassware and the work area.

Caption: Workflow for Safe Handling of Solid Amine Hydrochloride.

Storage and Waste Management

The stability and safety of amine salts are highly dependent on proper storage.

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation and moisture absorption.[1] Always follow the storage temperature recommended by the specific supplier.

-

Location: Keep in a designated corrosives or toxics cabinet, stored securely and locked if possible.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as these can react to liberate the free amine or cause hazardous reactions.[12][13]

Chemical waste must be managed in accordance with institutional and local regulations.

-

Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) and excess solid reagent must be collected in a clearly labeled hazardous waste container.[7][14]

-

Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.[7]

-

Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, deface the label on the empty container before discarding it.

Emergency Response Procedures

A prepared response is critical to mitigating the harm from an accidental exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] If irritation persists, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][9] If the person feels unwell, call a poison control center or doctor.[6]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[11][17]

This protocol is for minor laboratory spills (<100g) that can be managed by trained personnel. For larger spills, evacuate the area and contact the institutional emergency response team.

-

Alert & Secure: Alert personnel in the immediate area.[15][17] Restrict access and eliminate any ignition sources if a flammable solvent is involved.

-

Assess & Protect: Assess the spill size and consult the Safety Data Sheet (SDS). Don the appropriate PPE, including gloves, goggles, and a lab coat.[15]

-

Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][17]

-

Clean Up: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.[17] Carefully sweep the material into a dustpan and place it into a labeled hazardous waste container.[14]

-